Methyl 2-(6-chloropyridine-3-sulfonamido)acetate
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Overview
Description
Methyl 2-(6-chloropyridine-3-sulfonamido)acetate is a chemical compound with the molecular formula C8H9ClN2O4S and a molecular weight of 264.69 g/mol . It is primarily used in research and development within the fields of chemistry and biology. The compound is known for its unique structure, which includes a chloropyridine ring and a sulfonamido group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with methyl glycinate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloropyridine-3-sulfonamido)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridine ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonamido group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis results in the formation of the corresponding carboxylic acid .
Scientific Research Applications
Methyl 2-(6-chloropyridine-3-sulfonamido)acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for the synthesis of biologically active molecules.
Medicine: Research involving this compound focuses on its potential therapeutic properties, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of Methyl 2-(6-chloropyridine-3-sulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the chloropyridine ring can engage in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(6-chloropyridine-3-sulfonamido)acetate: Unique due to its specific substitution pattern on the pyridine ring.
Methyl 2-(4-chloropyridine-3-sulfonamido)acetate: Similar structure but with a different substitution pattern, leading to variations in reactivity and biological activity.
Methyl 2-(6-bromopyridine-3-sulfonamido)acetate: Bromine substitution instead of chlorine, affecting the compound’s electronic properties and reactivity.
Uniqueness
This compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential biological activity. The presence of both the chloropyridine and sulfonamido groups allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
methyl 2-[(6-chloropyridin-3-yl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O4S/c1-15-8(12)5-11-16(13,14)6-2-3-7(9)10-4-6/h2-4,11H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSMHBVQJYENLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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